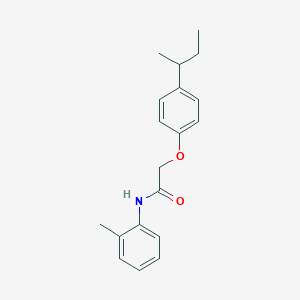![molecular formula C18H20IN3O B251558 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of NAE. NAE is an enzyme that activates NEDD8, which is a small ubiquitin-like modifier protein. NEDD8 conjugation to target proteins regulates their activity by altering their localization, stability, and interactions with other proteins. Inhibition of NAE by this compound leads to the accumulation of unmodified NEDD8 and the inhibition of neddylation.
Biochemical and physiological effects:
The inhibition of neddylation by this compound has been shown to have several biochemical and physiological effects. It leads to the stabilization of the tumor suppressor protein p53, which is involved in the regulation of cell cycle progression and apoptosis. It also inhibits the activity of Cullin-RING ubiquitin ligases (CRLs), which are involved in the degradation of proteins involved in cell cycle progression and DNA replication.
Advantages and Limitations for Lab Experiments
The advantages of using 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its specificity for NAE and its potential as a cancer therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity to cells.
Future Directions
For research on 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of NAE, the investigation of its potential applications in other diseases such as viral infections, and the identification of biomarkers that can predict its efficacy in cancer therapy.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its inhibition of NAE leads to the inhibition of neddylation and the stabilization of tumor suppressor proteins such as p53. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Scientific Research Applications
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the activity of NAE, which is involved in the neddylation pathway. Neddylation is a post-translational modification process that regulates the activity of proteins involved in cell cycle progression, DNA replication, and DNA repair.
Properties
Molecular Formula |
C18H20IN3O |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20IN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI Key |
MFGURZCCYIRNOG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)
